

# Application Note & Protocol: Synthesis of meso-2,3-Dibromosuccinic Acid from Fumaric Acid

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## Compound of Interest

Compound Name: *2,3-Dibromosuccinic acid*

Cat. No.: *B1298867*

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

The stereospecific synthesis of chiral molecules is a cornerstone of modern organic chemistry and drug development. **meso-2,3-Dibromosuccinic acid** is a valuable chiral building block and intermediate in the synthesis of various biologically active molecules and pharmaceuticals.

[1] The addition of bromine to the double bond of fumaric acid proceeds via an anti-addition mechanism, resulting in the stereospecific formation of the meso-diastereomer.[2][3][4] This application note provides a detailed protocol for the synthesis of **meso-2,3-dibromosuccinic acid** from fumaric acid, including reaction conditions, purification, and characterization data. The methodology is robust, offering high yields and purity suitable for further synthetic applications.

## Data Presentation

A summary of the key quantitative data for the synthesis of **meso-2,3-dibromosuccinic acid** is presented in the table below.

Parameter	Value	Reference
Starting Material	Fumaric Acid	
Molecular Formula	C <sub>4</sub> H <sub>4</sub> O <sub>4</sub>	
Molecular Weight	116.07 g/mol	
Melting Point	287 °C	[5]
Product	meso-2,3-Dibromosuccinic Acid	
Molecular Formula	C <sub>4</sub> H <sub>4</sub> Br <sub>2</sub> O <sub>4</sub>	[6][7]
Molecular Weight	275.88 g/mol	[6][8]
Theoretical Yield	Based on 1:1 molar ratio with fumaric acid	
Experimental Yield	63-98%	[5][9]
Melting Point	255-256 °C (with decomposition)	[5][6]
Appearance	Colorless crystals or white crystalline powder	[5][7]

## Experimental Protocol

This protocol is adapted from established literature procedures and provides a reliable method for the synthesis of **meso-2,3-dibromosuccinic acid**.[\[5\]](#)[\[9\]](#)[\[10\]](#)

### Materials and Equipment:

- Fumaric acid
- Bromine
- 2 N Hydrochloric acid (for recrystallization)
- Ice water

- 100 mL two-neck round-bottom flask
- Reflux condenser
- Addition funnel with pressure equalization
- Heatable magnetic stirrer and stir bar
- Ice bath
- Suction filtration apparatus (Büchner funnel, filter flask)
- Rotary evaporator
- Desiccator

Procedure:

Reaction Setup:

- Safety Precaution: This reaction must be performed in a well-ventilated fume hood due to the hazardous and corrosive nature of bromine vapors.[\[5\]](#)
- In a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an addition funnel, combine 11.6 g (100 mmol) of fumaric acid and 40 mL of water.[\[5\]](#)
- Heat the mixture to boiling with vigorous stirring to ensure the fumaric acid is well suspended.[\[5\]](#)[\[10\]](#)

Addition of Bromine:

- While the fumaric acid suspension is boiling and stirring, add 5.7 mL (18 g, 110 mmol) of bromine dropwise from the addition funnel.[\[5\]](#)
- The rate of addition should be controlled such that the brown color of the bromine disappears before the next drop is added.[\[5\]](#)

- After the complete addition of bromine, a slight excess of bromine color should persist, indicating the reaction is complete.

#### Work-up and Purification:

- Cool the reaction mixture to room temperature, and then further cool it in an ice bath to approximately 10 °C. Crystallization of the product will occur during cooling.[5][9]
- Collect the crude product by suction filtration using a Büchner funnel.[5]
- Wash the crystals several times with 20 mL portions of ice-cold water to remove any unreacted starting materials and hydrobromic acid.[5][9]
- Dry the crude product to a constant weight in a desiccator. The expected yield of the crude product is approximately 23.7 g.[5]

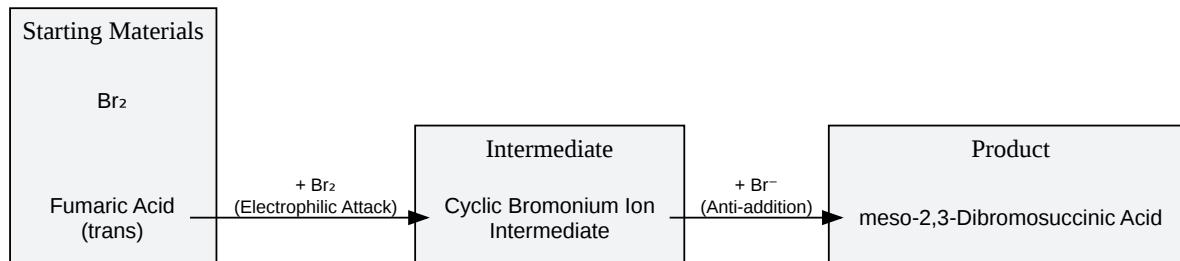
#### Recrystallization:

- For further purification, recrystallize the crude product from 2 N hydrochloric acid. Note: Using boiling water for recrystallization can lead to the elimination of HBr.[5]
- Dissolve the crude product in a minimal amount of hot 2 N HCl, allow it to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
- Collect the purified crystals by suction filtration, wash with a small amount of ice-cold water, and dry in a desiccator.
- The expected yield of the purified product is approximately 17.4 g (63%).[5]

## Visualizations

#### Reaction Mechanism:

The bromination of fumaric acid proceeds through a stereospecific anti-addition. The initial electrophilic attack of bromine on the double bond forms a cyclic bromonium ion intermediate. The subsequent nucleophilic attack by the bromide ion occurs from the opposite face of the bromonium ion, leading to the formation of the meso-**2,3-dibromosuccinic acid**.[2][11][12]

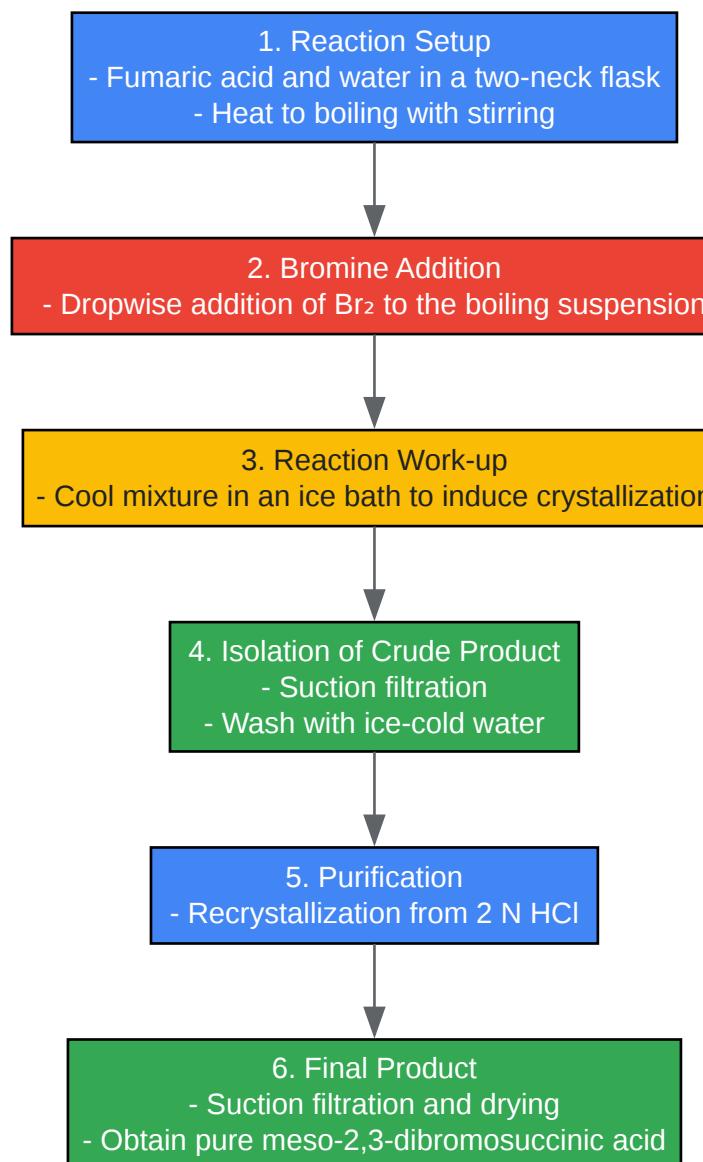


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Caption: Reaction mechanism for the synthesis of **meso-2,3-dibromosuccinic acid**.

Experimental Workflow:

The following diagram outlines the key steps in the experimental procedure for the synthesis and purification of **meso-2,3-dibromosuccinic acid**.



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Caption: Experimental workflow for the synthesis of **meso-2,3-dibromosuccinic acid**.

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